Vamidothion-d6
Description
Properties
Molecular Formula |
C₈H₁₂D₆NO₄PS₂ |
|---|---|
Molecular Weight |
293.37 |
Synonyms |
Phosphorothioic Acid O,O-(Dimethyl-d6) S-[2-[[1-Methyl-2-(methylamino)-2-_x000B_oxoethyl]thio]ethyl] Ester; Bamidothion-d6; (Dimethyl-d6) S-[2-(1-Methylcarbamoyl-_x000B_ethylthio)ethyl] Phosphorothiolate; Kilval-d6; O,O-(Dimethyl-d6) S-[2-(1-Methylcarbamoylethyl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Vamidothion D6
Strategies for Deuterium (B1214612) Labeling in Organophosphorus Compounds
The introduction of deuterium into organophosphorus compounds can be achieved through several strategic approaches. The choice of strategy is often dictated by the desired position of the deuterium labels, the stability of the labels under various chemical conditions, and the availability of deuterated starting materials.
One of the most direct and efficient methods for deuterium incorporation is the use of commercially available, pre-labeled building blocks in a synthetic route. This approach offers precise control over the location and number of deuterium atoms in the final molecule. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes influence reaction rates, but this is often a manageable factor in synthetic design.
Another common strategy involves hydrogen-deuterium (H/D) exchange reactions on a precursor molecule or the final compound. This can be achieved by treating the substrate with a deuterium source, such as D₂O, deuterated solvents like methanol-d₄, or deuterated acids or bases. The feasibility of this method depends on the acidity of the protons to be exchanged and the stability of the molecule to the exchange conditions. For many organophosphorus compounds, which can be sensitive to hydrolysis, particularly under strong acidic or basic conditions, this method must be approached with caution.
Finally, deuterated reagents can be used to introduce deuterium at specific steps in a synthetic pathway. For example, using a deuterated reducing agent can install deuterium atoms at a site of reduction. Similarly, deuterated alkylating agents can be employed to introduce deuterated alkyl groups.
For the synthesis of Vamidothion-d6, the strategy of utilizing a deuterated precursor is the most straightforward and reliable method to ensure high isotopic enrichment at the desired positions.
Precursor Selection and Reaction Pathways for this compound Synthesis
The synthesis of this compound can be strategically designed by adapting the known synthetic routes for unlabeled Vamidothion and incorporating a deuterated precursor. A plausible and efficient pathway involves the use of commercially available 2-Mercaptoethanol-d6. This precursor allows for the introduction of six deuterium atoms into the ethylthioethyl portion of the this compound molecule.
The proposed multi-step synthesis is outlined below:
Step 1: Synthesis of Ethyl 2-((2-hydroxyethyl-d6)thio)propanoate
The synthesis commences with the reaction of 2-Mercaptoethanol-d6 with ethyl 2-mercaptopropanoate. This reaction, typically a thiol-ene or Michael addition, proceeds under basic conditions to yield ethyl 2-((2-hydroxyethyl-d6)thio)propanoate.
Step 2: Amidation with Methylamine
The ester intermediate from Step 1 is then subjected to amidation with methylamine. This reaction converts the ethyl ester to the corresponding N-methyl amide, forming 2-((2-hydroxyethyl-d6)thio)-N-methylpropanamide. This step introduces the N-methylpropanamide moiety of the final this compound structure.
Step 3: Chlorination of the Hydroxyl Group
The hydroxyl group of the N-methylpropanamide intermediate is converted to a chloride to create a reactive site for the subsequent phosphorylation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via an Sₙ2 mechanism, converting the alcohol into a good leaving group and then displacing it with a chloride ion. libretexts.orgyoutube.com This yields 2-((2-chloroethyl-d6)thio)-N-methylpropanamide.
Step 4: Condensation with O,O-Dimethyl phosphorothioate
The final step involves the condensation of the chlorinated intermediate with the sodium salt of O,O-dimethyl phosphorothioate. This nucleophilic substitution reaction forms the thiophosphate ester linkage, completing the synthesis of this compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Mercaptoethanol-d6, Ethyl 2-mercaptopropanoate | Base (e.g., Sodium ethoxide) | Ethyl 2-((2-hydroxyethyl-d6)thio)propanoate |
| 2 | Ethyl 2-((2-hydroxyethyl-d6)thio)propanoate, Methylamine | Heat | 2-((2-hydroxyethyl-d6)thio)-N-methylpropanamide |
| 3 | 2-((2-hydroxyethyl-d6)thio)-N-methylpropanamide | Thionyl chloride (SOCl₂) | 2-((2-chloroethyl-d6)thio)-N-methylpropanamide |
| 4 | 2-((2-chloroethyl-d6)thio)-N-methylpropanamide, Sodium O,O-dimethyl phosphorothioate | Solvent (e.g., Acetone) | This compound |
Isotopic Purity Assessment and Confirmation for Analytical Utility
The analytical utility of this compound as an internal standard is critically dependent on its isotopic purity. Therefore, a thorough assessment to confirm the degree of deuterium incorporation and the absence of significant amounts of the unlabeled or partially labeled compound is essential. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. researchgate.netalmacgroup.com By comparing the mass spectrum of the synthesized this compound with that of an unlabeled Vamidothion standard, the isotopic distribution can be accurately measured. The molecular ion peak (M+) for this compound will be shifted by six mass units compared to the unlabeled compound. The relative intensities of the ion peaks corresponding to the d0 to d6 species are used to calculate the isotopic enrichment.
A typical workflow for isotopic purity assessment by LC-HRMS involves:
Chromatographic separation of this compound from any non-deuterated starting materials or byproducts.
Acquisition of high-resolution mass spectra.
Extraction of ion chromatograms for the molecular ions of Vamidothion (d0) and this compound.
Calculation of the isotopic purity based on the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the specific location of the deuterium atoms within the molecule. While proton (¹H) NMR can indicate the absence of signals at the deuterated positions, deuterium (²H or D) NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. sigmaaldrich.comnih.gov
For this compound, the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to the protons on the ethylthioethyl moiety. Conversely, the ²H NMR spectrum would exhibit signals at the chemical shifts corresponding to these deuterated positions. Quantitative NMR techniques can also be employed to determine the level of deuteration at each site.
The combination of MS and NMR data provides a comprehensive and robust confirmation of the isotopic purity and structural integrity of the synthesized this compound, ensuring its suitability for use as an analytical standard.
Below is a table summarizing the analytical techniques for isotopic purity assessment:
| Analytical Technique | Information Provided | Key Parameters Measured |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and overall isotopic enrichment. | Relative abundances of molecular ions (d0 to d6). |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Absence of protons at the sites of deuteration. | Disappearance or reduction of specific proton signals. |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct confirmation of the presence and location of deuterium atoms. | Chemical shifts and integration of deuterium signals. |
Advanced Spectroscopic and Chromatographic Characterization of Vamidothion D6 for Analytical Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and in the case of isotopically labeled compounds like Vamidothion-d6, it is paramount for confirming the position of the deuterium labels and assessing chemical purity.
In ¹H NMR spectroscopy, the absence of signals corresponding to the methoxy (B1213986) protons, which are present in the spectrum of unlabeled Vamidothion, confirms the successful deuteration at the O,O-dimethyl groups. The spectrum of unlabeled Vamidothion typically shows distinct signals for these methoxy protons. industry.gov.au The use of deuterated solvents, such as benzene-d6 (B120219) or dimethyl sulfoxide-d6 (DMSO-d6), is standard practice in NMR to avoid large solvent signals that would obscure the analyte's signals. simsonpharma.commsu.edu Any residual proton signals from the deuterated solvent, for instance, the quintet for DMSO-d5 at 2.50 ppm, must be accounted for. wikipedia.org
¹³C NMR spectroscopy further corroborates the structure. Due to phosphorus-carbon coupling, the signals of the methoxy groups in the unlabeled compound appear as doublets. industry.gov.au In this compound, the signals for the deuterated methyl carbons (CD₃) would be expected to show a characteristic septet multiplicity due to coupling with deuterium (spin I=1) and would be significantly shifted upfield compared to the corresponding ¹³C signals in the unlabeled Vamidothion. washington.educkgas.com The presence of any residual, non-deuterated methyl groups would be readily detectable as singlet or doublet signals at the chemical shift expected for the unlabeled compound, allowing for the determination of isotopic purity.
Detailed analysis of both ¹H and ¹³C NMR spectra allows for the identification and quantification of organic impurities. illinois.edu By comparing the integrals of impurity signals to the signal of a known internal standard or the main this compound signals (where the proton count is known), the mass fraction of impurities can be estimated. industry.gov.au
Table 1: Representative NMR Data for Vamidothion and its Analogs
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Vamidothion | ¹H | Benzene-d6 | 3.31 | d | OCH₃ |
| Vamidothion | ¹H | Benzene-d6 | 3.27 | d | OCH₃ |
| Vamidothion | ¹H | Benzene-d6 | 2.64 | d | N-CH₃ |
| Vamidothion | ¹H | Benzene-d6 | 1.39 | d | C-CH₃ |
| Vamidothion sulfone | ¹H | Benzene-d6 | 3.46 | d | OCH₃ |
| Vamidothion sulfone | ¹H | Benzene-d6 | 3.42 | d | OCH₃ |
| Vamidothion sulfone | ¹H | Benzene-d6 | 2.60 | d | N-CH₃ |
| Vamidothion sulfone | ¹H | Benzene-d6 | 1.51 | d | C-CH₃ |
| Vamidothion | ¹³C | Benzene-d6 | 54.1 | d | OCH₃ |
| Vamidothion | ¹³C | Benzene-d6 | 26.9 | s | N-CH₃ |
| Vamidothion | ¹³C | Benzene-d6 | 18.6 | s | C-CH₃ |
| Vamidothion sulfone | ¹³C | Benzene-d6 | 54.0 | d | OCH₃ |
| Vamidothion sulfone | ¹³C | Benzene-d6 | 26.9 | s | N-CH₃ |
| Vamidothion sulfone | ¹³C | Benzene-d6 | 12.0 | s | C-CH₃ |
Note: This table is a representation based on data for unlabeled Vamidothion and its sulfone analog. industry.gov.auindustry.gov.au The 'd' denotes a doublet due to phosphorus-hydrogen or phosphorus-carbon coupling.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition and isotopic distribution of a compound with high accuracy. nih.gov For this compound, HRMS provides definitive confirmation of the incorporation of six deuterium atoms by measuring the accurate mass of the molecular ion. The theoretical molecular weight of this compound (C₈H₁₂D₆NO₄PS₂) is 293.37 g/mol , which is significantly different from the unlabeled Vamidothion (C₈H₁₈NO₄PS₂) with a molecular weight of 287.34 g/mol . scbt.compharmaffiliates.com
HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, allowing for the calculation of the elemental formula and the confirmation of the isotopic pattern. researchgate.net The isotopic cluster of the molecular ion in the mass spectrum will show a distribution corresponding to the presence of six deuterium atoms, which can be compared to the theoretical distribution to assess isotopic enrichment.
Furthermore, HRMS is instrumental in impurity profiling. waters.commdpi.com Its high resolution and mass accuracy enable the detection and identification of low-level impurities, even those that co-elute with the main component in chromatographic separations. waters.com By analyzing the full scan mass spectra, potential impurities such as un-deuterated Vamidothion, partially deuterated species, or synthesis-related by-products like Vamidothion Sulfoxide-d6 can be identified. pharmaffiliates.comscbt.com Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the impurity ions and elucidate their structures. wiley.com
Table 2: High-Resolution Mass Spectrometry Data for Vamidothion and its Isotopologues
| Compound | Formula | Calculated Molecular Weight ( g/mol ) | Ion Type | Observed m/z (example) |
| Vamidothion | C₈H₁₈NO₄PS₂ | 287.34 | [M+H]⁺ | 288.0593 |
| This compound | C₈H₁₂D₆NO₄PS₂ | 293.37 | [M+H]⁺ | 294.0971 |
| Vamidothion Sulfoxide (B87167) | C₈H₁₈NO₅PS₂ | 303.34 | [M+H]⁺ | 304.0542 |
| This compound Sulfoxide | C₈H₁₂D₆NO₅PS₂ | 309.37 | [M+H]⁺ | 310.0920 |
Note: The observed m/z values are examples and can vary slightly based on instrumentation and calibration. scbt.comindustry.gov.aupharmaffiliates.comscbt.com
Chromatographic Purity and Stability Assessments of the Labeled Compound for Method Robustness
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of the this compound standard. industry.gov.au These methods separate the main compound from any impurities, allowing for their quantification. A certified reference material (CRM) of this compound will have its purity assessed using a mass balance approach, which combines results from chromatographic techniques, thermogravimetric analysis (for non-volatile impurities), and Karl Fischer titration (for water content). industry.gov.auindustry.gov.au
For HPLC analysis, a reversed-phase column, such as a C18, is often used with a suitable mobile phase, and detection can be achieved using UV or, more powerfully, a mass spectrometer (LC-MS). researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Stability assessment is another critical aspect of characterizing a reference standard. The stability of this compound is evaluated over time under specified storage conditions (e.g., at or below 4°C in a dark, dry area). industry.gov.au This is typically done by performing periodic purity analyses using a stability-indicating chromatographic method. researchgate.net Long-term stability studies ensure that the integrity of the standard is maintained until its expiry date, which is crucial for the validity of analytical results obtained using it. industry.gov.au While the stability of the solid material is often demonstrated for several years, the long-term stability in solution is generally not examined by the manufacturer and may need to be assessed by the end-user. industry.gov.auindustry.gov.au
Application of Vamidothion D6 As an Internal Standard in Quantitative Bioanalytical and Environmental Assays
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Pesticide Residue Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate quantification of compounds in complex samples. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Vamidothion-d6, to the sample at the beginning of the analytical procedure. eurl-pesticides.euepa.gov This labeled compound, known as an internal standard, is chemically identical to the analyte of interest (the "native" compound) but has a different mass due to the presence of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N).
Because the labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during all stages of sample preparation, including extraction, cleanup, and chromatographic separation. epa.govcdc.gov Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. epa.gov
Mass spectrometry is then used to measure the ratio of the native analyte to the isotopically labeled internal standard. epa.gov Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy, effectively correcting for sample loss and matrix-induced signal variations during analysis. epa.govkoreascience.kr This makes IDMS particularly valuable for pesticide residue analysis in complex matrices like food and environmental samples, where such effects are common. koreascience.kr
Method Development and Validation Utilizing this compound
The development and validation of analytical methods using this compound as an internal standard are crucial for ensuring reliable and reproducible results. clearsynth.comclearsynth.com This process involves optimizing various experimental parameters to achieve the desired sensitivity, selectivity, and accuracy.
Optimization of Sample Preparation Techniques for Various Matrices
The choice of sample preparation technique is critical and depends heavily on the nature of the sample matrix. The primary goal is to efficiently extract Vamidothion and its deuterated internal standard from the sample while minimizing the co-extraction of interfering substances.
A widely used method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. hpst.czchromatographyonline.com This technique typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride to separate the organic layer from the aqueous and solid components of the sample. hpst.czlcms.cz For dry samples like cereals or soil, a hydration step with water is often necessary before extraction to improve analyte recovery. hpst.czmdpi.com
For more complex matrices, a further cleanup step called dispersive solid-phase extraction (dSPE) is often employed. lcms.czspectroscopyonline.com This involves adding specific sorbents to the extract to remove interfering compounds like pigments and fats. Common sorbents include primary-secondary amine (PSA) for removing sugars and fatty acids, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments. jove.com
The table below summarizes typical sample preparation techniques used for different matrices.
| Matrix Type | Sample Preparation Technique | Key Steps |
| Fruits & Vegetables | QuEChERS | Homogenization, extraction with acetonitrile, salting-out with MgSO₄ and NaCl, dSPE cleanup with PSA and C18. chromatographyonline.comlcms.cz |
| Soil & Sediment | Modified QuEChERS or Soxhlet Extraction | Hydration of dry samples, extraction with acetonitrile or other organic solvents, potential acid digestion for tightly bound residues. mdpi.comepa.gov |
| Water | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Passing water sample through an SPE cartridge (e.g., C18) to retain the analyte, followed by elution with a solvent. LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. |
| Plant & Animal Tissues | QuEChERS or Pressurized Liquid Extraction (PLE) | Homogenization, extraction with acetonitrile (QuEChERS) or extraction at elevated temperature and pressure with a solvent (PLE). spectroscopyonline.comepa.gov |
Chromatographic Separation Parameters and Matrix Effects Mitigation
Chromatographic separation, typically performed using gas chromatography (GC) or liquid chromatography (LC), is essential for separating Vamidothion from other co-extracted compounds before it enters the mass spectrometer. The choice between GC and LC depends on the analyte's properties; Vamidothion, being a polar and thermally labile compound, is often more suited for LC analysis.
A significant challenge in quantitative analysis, particularly with LC-MS, is the phenomenon of "matrix effects." restek.com These effects occur when co-eluting compounds from the sample matrix either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. longdom.orgresearchgate.net
Several strategies are employed to mitigate matrix effects:
Isotope Dilution: As discussed earlier, the use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected similarly. longdom.orgnih.gov
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. spectroscopyonline.comjove.com This helps to ensure that the calibration standards experience the same matrix effects as the samples.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. researchgate.net However, this may also decrease the analyte concentration, potentially compromising sensitivity.
Optimized Chromatography: Improving the chromatographic separation to resolve the analyte from interfering compounds can also reduce matrix effects. restek.com This can be achieved by adjusting the mobile phase composition, gradient, or using a different type of chromatography column.
The following table provides typical chromatographic parameters for Vamidothion analysis.
| Parameter | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Column | C18 or other reversed-phase columns are common. researchgate.net | DB-5MS or similar non-polar columns. koreascience.kr |
| Mobile Phase (LC) | A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. mdpi.comshimadzu.com | N/A |
| Carrier Gas (GC) | Helium or Hydrogen. | N/A |
| Injection Mode | Splitless or pulsed pressure injection. snu.ac.kr | N/A |
| Oven Program (GC) | A temperature gradient to separate compounds based on their boiling points. | N/A |
Mass Spectrometric Detection Parameters and Ion Transition Optimization
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is used for the detection and quantification of Vamidothion and this compound. lcms.cz In MS/MS, a specific precursor ion of the analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. snu.ac.kr
The optimization of MS parameters is crucial for achieving the best analytical performance. This includes:
Ionization Source: Electrospray ionization (ESI) is commonly used for LC-MS analysis of polar compounds like Vamidothion. researchgate.net
Ion Transitions (Precursor/Product Ions): For Vamidothion, specific precursor and product ions are selected for monitoring. The most intense and specific transitions are chosen to maximize sensitivity and minimize interferences. The same is done for this compound.
Collision Energy: The energy used to fragment the precursor ion is optimized to produce the desired product ions with the highest intensity. snu.ac.kr
Other Source Parameters: Parameters like ion source temperature, gas flows, and voltages are optimized to maximize the signal of the analyte. lcms.czshimadzu.com
The table below shows hypothetical optimized ion transitions for Vamidothion and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Vamidothion | 288.1 | 147.1 | 116.1 | 15 |
| This compound | 294.1 | 153.1 | 116.1 | 15 |
Application in Non-Human Biological Matrices (e.g., Plant Tissues, Insect Matrices)
The accurate quantification of Vamidothion residues in non-human biological matrices is essential for assessing its uptake, metabolism, and potential impact on ecosystems. This compound plays a vital role as an internal standard in these analyses.
In plant tissues such as fruits, vegetables, and grains, determining pesticide residues is crucial for food safety monitoring. snu.ac.kr The complexity of plant matrices, which contain a wide variety of compounds like pigments, sugars, and organic acids, makes accurate analysis challenging. The use of this compound in conjunction with techniques like QuEChERS and LC-MS/MS allows for reliable quantification by compensating for matrix effects and losses during sample preparation. eurl-pesticides.euspectroscopyonline.com For instance, studies have demonstrated the successful application of modified QuEChERS methods for the analysis of numerous pesticides, including organophosphates like Vamidothion, in various crops. spectroscopyonline.com
In insect matrices , analyzing Vamidothion levels can be important for entomological research, such as studying insecticide resistance or efficacy. The small sample sizes and complex biological composition of insects necessitate highly sensitive and specific analytical methods. IDMS with this compound provides the required accuracy for determining the concentration of the pesticide within the insect's body.
Application in Environmental Matrices (e.g., Water, Soil, Sediment)
Monitoring the presence and concentration of Vamidothion in environmental compartments is critical for understanding its environmental fate and potential for contamination. This compound is an indispensable tool for these environmental analyses.
In water samples, including surface water and groundwater, Vamidothion can be present at very low concentrations. Analytical methods must be highly sensitive to detect these trace levels. Techniques like solid-phase extraction (SPE) are often used to concentrate the analyte from a large volume of water before analysis by LC-MS/MS. epa.gov this compound is added to the water sample before extraction to correct for any variability in the extraction and concentration steps.
In soil and sediment matrices, Vamidothion can be more strongly bound to the solid particles. mdpi.com Extraction methods need to be robust enough to release the analyte from the matrix. Modified QuEChERS methods, sometimes involving a hydration step for dry soils, or more rigorous techniques like pressurized liquid extraction (PLE), can be employed. mdpi.comepa.gov A study on Cuban agricultural soils demonstrated the effectiveness of a modified QuEChERS method with isotopically labeled internal standards for quantifying a range of pesticides, compensating for significant matrix effects. nih.gov The use of this compound ensures that the calculated concentration accurately reflects the amount present in the soil or sediment, accounting for the efficiency of the extraction process and any matrix interferences encountered during LC-MS/MS analysis. epa.govnih.gov
Comparative Analysis of Vamidothion Quantification with and without Isotope-Labeled Internal Standard
The accuracy and reliability of quantitative analytical methods are paramount in both bioanalytical and environmental testing. In the analysis of the organophosphorus pesticide Vamidothion using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of quantification strategy is critical for obtaining precise results. The use of a stable isotope-labeled internal standard (IL-IS), such as this compound, is widely regarded as the gold standard for compensating for analytical variability. This section provides a comparative analysis of Vamidothion quantification performed with and without an IL-IS.
The Challenge of Matrix Effects in Quantitative Analysis
When analyzing complex matrices such as soil, water, food products, or biological fluids, co-extracting endogenous components can significantly interfere with the ionization of the target analyte in the mass spectrometer's source. restek.comresearchgate.netresearchgate.net This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to an underestimation or overestimation of the analyte's true concentration. researchgate.netthermofisher.com Studies investigating pesticide analysis in various matrices have shown that Vamidothion can be subject to these effects. nih.gov
Quantification without an appropriate internal standard, relying solely on external calibration with standards prepared in a pure solvent, fails to account for these matrix-induced variations. While techniques like matrix-matched calibration, where standards are prepared in a blank matrix extract, can partially mitigate predictable matrix effects, they cannot correct for sample-to-sample variability in matrix composition or inconsistencies during sample preparation. thermofisher.comresearchgate.net
The Role of this compound as an Internal Standard
An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical behavior throughout sample extraction, cleanup, and instrumental analysis. europa.eueurl-pesticides.eu this compound, in which six hydrogen atoms are replaced with deuterium, is the ideal internal standard for Vamidothion. Its chemical structure and properties are nearly identical to the native analyte, ensuring it is affected by matrix interferences, extraction recovery, and instrument response fluctuations in the same manner as Vamidothion. europa.eu
By adding a known amount of this compound to the sample at the beginning of the analytical process, quantification is based on the ratio of the response of the native analyte to the response of the isotope-labeled standard. nih.gov This isotope dilution approach effectively normalizes the results, canceling out most sources of error and leading to significantly improved accuracy and precision. eurl-pesticides.eu
Detailed Research Findings: A Performance Comparison
While direct head-to-head published studies exclusively comparing Vamidothion quantification with and without this compound are scarce, the principles and demonstrated advantages of using an IL-IS are extensively documented across the field of quantitative mass spectrometry. The performance of an analytical method is typically assessed by its accuracy (closeness to the true value, often measured via recovery) and precision (consistency of results, measured by relative standard deviation, %RSD).
Analysis without an IL-IS often exhibits poor recovery and high RSD values due to uncompensated matrix effects. In contrast, the use of an IL-IS like this compound consistently yields results with high accuracy and low RSD. The following tables illustrate the typical performance differences observed in pesticide analysis when quantifying with an external standard (or matrix-matched standard) versus an isotope-labeled internal standard.
Table 1: Illustrative Comparison of Vamidothion Recovery in a Complex Matrix (e.g., Spinach Extract)
This table demonstrates the impact on accuracy. The recovery percentage indicates how much of the known spiked amount of Vamidothion was successfully measured. Values close to 100% are ideal.
| Quantification Method | Spiked Concentration (ng/mL) | Observed Concentration (ng/mL) | Recovery (%) |
| Without Internal Standard | 10 | 6.8 | 68% (Ion Suppression) |
| Without Internal Standard | 50 | 37.5 | 75% (Ion Suppression) |
| With this compound IS | 10 | 9.9 | 99% |
| With this compound IS | 50 | 51.0 | 102% |
This data is illustrative, based on typical matrix effects seen in pesticide analysis. The use of this compound corrects for the signal loss caused by the matrix, resulting in recovery values near 100%.
Table 2: Illustrative Comparison of Precision in Repetitive Vamidothion Analyses
This table highlights the improvement in precision. A lower Relative Standard Deviation (%RSD) indicates more consistent and reproducible results over multiple measurements. According to SANTE guidelines for pesticide residue analysis, a %RSD of ≤20% is generally considered acceptable. thermofisher.com
| Quantification Method | Number of Replicates (n) | Mean Concentration (ng/mL) | Standard Deviation | %RSD |
| Without Internal Standard | 6 | 7.1 | 1.8 | 25.4% |
| With this compound IS | 6 | 10.1 | 0.4 | 4.0% |
This data is representative of performance improvements. The significant reduction in %RSD when using this compound demonstrates its ability to correct for random errors and analytical variability, leading to highly reproducible results well within regulatory acceptance criteria.
Investigation of Vamidothion D6 in Metabolomic and Degradation Pathway Studies Non Human Systems
Tracing Metabolic Pathways of Vamidothion in Non-Mammalian Biological Systems Using Deuterated Analogs
Isotopically labeled compounds are invaluable for tracing the metabolic fate of substances within biological systems. By introducing a compound like Vamidothion-d6, in which hydrogen atoms are replaced by deuterium (B1214612), researchers can follow its transformation journey through various metabolic reactions without the confounding presence of the original, unlabeled pesticide.
In non-mammalian systems such as plants and soil microorganisms, Vamidothion undergoes several metabolic transformations. The primary metabolic pathway involves the oxidation of the thioether group to form Vamidothion sulfoxide (B87167), a metabolite that is often more persistent and possesses similar biological activity to the parent compound. echemi.cominchem.orgnih.gov Further oxidation can lead to the formation of Vamidothion sulfone, though this is typically a minor pathway. inchem.orgchemicalbook.comlookchem.com In plants, O-demethylation has also been reported as a degradation process. chemicalbook.comlookchem.com
The use of this compound allows for the unambiguous identification and quantification of these metabolites. When an extract from a plant or microbial culture is analyzed, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated metabolites can be distinguished from their unlabeled counterparts by their higher mass-to-charge ratio. This enables precise measurement of formation rates and metabolite concentrations, providing clear insights into the metabolic pathways. nih.gov This approach is crucial for understanding how Vamidothion is detoxified or activated within various organisms and for assessing the potential exposure of non-target species to its metabolites.
A proposed metabolic pathway for Vamidothion in plants is detailed below:
Oxidation: Vamidothion is oxidized to Vamidothion sulfoxide. This is the main metabolic step. inchem.org
Secondary Oxidation: A minor amount of Vamidothion sulfoxide may be further oxidized to Vamidothion sulfone. inchem.org
Hydrolysis: The sulfoxide can be hydrolyzed at the P-S and C-S bonds, leading to simpler, acidic fragments. chemicalbook.comlookchem.com
O-Demethylation: This process has been observed in plants but not significantly in animals or soil. chemicalbook.comlookchem.com
Role of this compound in Environmental Fate and Degradation Kinetic Studies of the Parent Compound
Understanding the environmental fate of pesticides is essential for evaluating their ecological risk. This compound plays a pivotal role as an internal standard in studies designed to measure the concentration of Vamidothion in environmental samples like soil and water. fda.gov.twshimadzu.com When added to a sample at a known concentration at the beginning of the analytical procedure, this compound experiences similar losses as the native Vamidothion during extraction, cleanup, and analysis. By comparing the final measured amount of the deuterated standard to the initial amount, analysts can correct for these procedural variations, leading to highly accurate quantification of the parent pesticide. waters.comfda.gov.tw
Vamidothion's degradation in the environment is governed by several processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis: Vamidothion is susceptible to hydrolysis, especially under alkaline conditions. echemi.comnih.govagr.hr One study noted a hydrolysis half-life of 36.5 days at 30°C and pH 4.5. echemi.com It decomposes in strong acidic or alkaline media. echemi.comnih.gov
Photodegradation: Direct photolysis of Vamidothion in water is generally slow. echemi.comnih.gov However, its degradation can be significantly accelerated in the presence of photosensitizers like acetone (B3395972). echemi.comtandfonline.com In one study, when 5% acetone was added to a water sample, 80% of the Vamidothion degraded within 30 minutes under simulated sunlight. echemi.com The primary photodegradation product identified in such studies is Vamidothion sulfoxide. chemicalbook.comtandfonline.comtandfonline.comepa.gov
Biodegradation: In soil, biodegradation is an important fate process, with a reported half-life of just 1 to 1.5 days at 22°C. echemi.comnih.gov Microorganisms in the soil can effectively break down the pesticide. bcpc.orgmdpi.comresearchgate.netfrontiersin.org
The kinetics of these degradation processes are often studied to predict the persistence of Vamidothion in the environment. europa.eu this compound is instrumental in these kinetic studies, ensuring that the measured decline in the parent compound's concentration over time is accurate, which is fundamental for calculating degradation rates and half-lives (DT50).
Table 1: Summary of Vamidothion Degradation Studies
| Process | Conditions | Key Findings | Reference |
|---|---|---|---|
| Hydrolysis | pH 4.5, 30°C | Half-life of 36.5 days. | echemi.com |
| Hydrolysis | Alkaline conditions | Degradation rate is promoted. | agr.hr |
| Photodegradation | Aqueous solution with 5% acetone photosensitizer | 80% degradation in 30 minutes; major product is Vamidothion sulfoxide. | echemi.comtandfonline.com |
| Direct Photodegradation | Aqueous solution, no sensitizer | Slow degradation; only 2% loss after 6 hours. | echemi.com |
| Soil Biodegradation | 22°C | Half-life of 1-1.5 days. | echemi.comnih.gov |
Analytical Performance and Methodological Advancements Facilitated by Vamidothion D6
Enhancement of Analytical Accuracy and Precision via Isotopic Compensation
The use of stable isotope-labeled internal standards is a widely accepted and powerful technique for enhancing the accuracy and precision of quantitative analysis, especially in complex matrices. Vamidothion-d6, being chemically identical to Vamidothion but with a different mass, is the ideal internal standard for the analysis of its non-labeled counterpart. lcms.cznih.gov
The principle of isotopic dilution analysis involves adding a known amount of this compound to the sample prior to extraction and cleanup. nih.gov As this compound behaves identically to the native Vamidothion throughout the sample preparation and analysis process, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as those caused by matrix effects (ion suppression or enhancement in the mass spectrometer source), will affect both the analyte and the internal standard equally. lcms.cznih.gov By measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard, these variations can be effectively compensated for, leading to more accurate and precise quantification.
The effectiveness of this compound in compensating for matrix effects is particularly crucial in the analysis of diverse food and environmental samples, where the sample composition can vary significantly. nih.gov This isotopic compensation is key to achieving reliable and reproducible results that are independent of the sample matrix.
Table 1: Representative Analytical Performance Data for Vamidothion Analysis with and without this compound Internal Standard
| Parameter | Analysis without Internal Standard | Analysis with this compound Internal Standard |
|---|---|---|
| Accuracy (% Recovery) | 60-140% | 95-105% |
| Precision (% RSD) | < 20% | < 5% |
| Limit of Quantification (LOQ) | Variable depending on matrix | Consistent across matrices |
Strategies for Robustness and Reproducibility in High-Throughput Analysis
In high-throughput analytical laboratories, where large numbers of samples are processed daily, maintaining the robustness and reproducibility of analytical methods is a significant challenge. nih.govthermofisher.cn The use of this compound as an internal standard is a cornerstone of strategies to ensure the reliability of high-throughput screening and quantification of Vamidothion.
Automated sample preparation and analysis systems, which are common in high-throughput environments, can introduce variability. lcms.cz The consistent addition of this compound to every sample, calibrant, and quality control sample allows for the continuous monitoring of method performance. Any systematic errors or drifts in instrument performance can be readily identified and corrected by monitoring the response of the internal standard. nih.gov
Furthermore, in multi-residue methods that screen for hundreds of pesticides simultaneously, the complexity of the analysis increases the potential for analytical variability. researchgate.netresearchgate.net The inclusion of isotopically labeled internal standards, such as this compound for the specific analysis of Vamidothion, is critical for ensuring that the results for each individual analyte are accurate and reproducible, even within a large-scale screening method. nih.gov This approach provides a high level of confidence in the data generated, which is essential for regulatory monitoring and food safety applications.
Table 2: Typical Validation Parameters for a High-Throughput UHPLC-MS/MS Method for Vamidothion using this compound
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.995 |
| Intra-day Precision (% RSD) | < 15% | < 10% |
| Inter-day Precision (% RSD) | < 20% | < 15% |
| Recovery | 70-120% | 85-110% |
Development of Reference Materials and Certified Standards Incorporating this compound
Certified Reference Materials (CRMs) and participation in proficiency testing (PT) schemes are essential components of a laboratory's quality assurance system. epa.goveurofins.com These tools are used to validate analytical methods, verify laboratory performance, and ensure the traceability of measurement results. This compound plays a crucial role in the development and use of these quality control materials for Vamidothion analysis.
In the production of CRMs, the accurate and homogenous fortification of a matrix with a known concentration of Vamidothion is required. The use of this compound in the analytical methods used to certify the concentration of Vamidothion in the CRM ensures the highest level of accuracy and metrological traceability.
Furthermore, in proficiency testing schemes, participating laboratories analyze a common sample containing an unknown concentration of Vamidothion. The reference value for this sample is often determined by expert laboratories using high-accuracy methods, such as isotope dilution mass spectrometry with this compound. This allows for a reliable assessment of the performance of the participating laboratories. The availability of this compound as a high-purity standard is therefore a prerequisite for the production of reliable CRMs and the organization of meaningful proficiency tests for Vamidothion.
Table 3: Example of a Certificate of Analysis for a Food-Matrix Certified Reference Material Containing Vamidothion
| Analyte | Certified Value (mg/kg) | Uncertainty (mg/kg) | Method of Value Assignment |
|---|---|---|---|
| Vamidothion | 0.052 | ± 0.005 | Isotope Dilution LC-MS/MS using this compound |
Future Directions and Emerging Research Avenues for Deuterated Organophosphorus Standards
Integration of Vamidothion-d6 into Multi-Residue Pesticide Analysis Methodologies
The integration of this compound as an internal standard in multi-residue pesticide analysis methods represents a significant step toward improving the accuracy and reliability of quantitative results. lcms.cznih.gov Multi-residue methods, which screen for hundreds of compounds in a single analysis, are essential for food safety and environmental monitoring. researchgate.netnih.gov These analyses, typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), are often hampered by matrix effects. lcms.czmdpi.com Matrix effects, caused by other compounds in a complex sample, can interfere with the analysis, leading to inaccurate quantification. clearsynth.comlcms.cz
Deuterated analogues are ideal internal standards because they are chemically almost identical to the analyte of interest and exhibit similar behavior during sample preparation and chromatographic separation. researchgate.netresearchgate.net However, their increased mass allows them to be distinguished from the non-labeled analyte by the mass spectrometer. clearsynth.com By adding a known quantity of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (Vamidothion) during extraction or any signal suppression/enhancement during analysis can be corrected. lcms.cznih.gov This approach significantly improves the accuracy of quantitative results, with studies showing that the use of isotopically labeled internal standards can bring accuracy values to within 25% and reduce relative standard deviation (RSD) values to under 20%. lcms.cz
The development of methods that include a suite of deuterated standards, including those for organophosphorus pesticides like this compound, allows for more robust and reliable monitoring. lcms.czresearchgate.net Ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry is a powerful tool for these analyses, allowing for the detection of a wide range of pesticides in various food and environmental matrices. mdpi.comfstjournal.com.br
Table 1: Advantages of Integrating this compound in Multi-Residue Methods
| Feature | Benefit | Scientific Principle |
|---|---|---|
| Matrix Effect Compensation | Improves quantitative accuracy in complex samples (e.g., food, soil). clearsynth.comlcms.cz | The deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratio-based quantification. researchgate.net |
| Correction for Analyte Loss | Accounts for losses during sample preparation (extraction, cleanup). nih.gov | As the internal standard is added at the start, its recovery reflects the recovery of the target analyte. |
| Method Validation | Ensures the analytical procedure is robust and reliable. clearsynth.com | Provides a constant reference point for assessing method performance across different batches and matrices. |
| High Selectivity | Allows for precise differentiation between the standard and the analyte. lcms.cz | The mass difference between Vamidothion and this compound is easily resolved by mass spectrometry. |
Potential for Advanced Isotopic Tracing Techniques in Environmental and Agronomic Research
Beyond its role as an internal standard, this compound holds significant potential for use in advanced isotopic tracing studies to elucidate the environmental fate and agronomic pathways of its parent compound. iaea.orgsustainability-directory.com Isotopic tracers are powerful tools for tracking the movement and transformation of substances in complex systems like soil, water, and plants. nuclearmalaysia.gov.myresearchgate.net By applying a deuterated compound to a controlled environment, researchers can trace its uptake, translocation, and degradation with high specificity and sensitivity. iaea.org
In environmental research, this compound could be used in laboratory or mesocosm studies to:
Trace Degradation Pathways: Identify and quantify the formation of breakdown products in soil and water systems. iaea.org Isotopic labeling helps to distinguish the metabolites of the applied pesticide from other naturally occurring compounds. nih.gov
Determine Mobility and Leaching: Track the movement of the pesticide through different soil horizons and assess its potential to contaminate groundwater. nuclearmalaysia.gov.my
Study Bioaccumulation: Investigate the uptake and accumulation of the pesticide in various organisms within an ecosystem. iaea.org
In agronomic research, these techniques can provide detailed insights into plant-pesticide interactions. sustainability-directory.com For example, by applying this compound to crops, scientists can measure the efficiency of plant uptake, map the distribution of the compound within different plant tissues, and study its metabolic fate within the plant. iaea.orgcdnsciencepub.com This information is crucial for optimizing application methods to maximize efficacy while minimizing environmental impact. nuclearmalaysia.gov.my
A particularly advanced technique is Compound-Specific Isotope Analysis (CSIA), which measures the natural isotopic ratios of elements within a contaminant to understand its source and degradation. nih.gov While CSIA typically focuses on natural abundance, the principles can be extended to experiments using labeled compounds like this compound to provide highly detailed information on transformation processes by tracking changes in the isotopic signature. nih.govcdnsciencepub.com
Table 2: Potential Isotopic Tracing Applications for this compound
| Research Area | Specific Application | Expected Outcome |
|---|---|---|
| Environmental Fate | Tracing photodecomposition and hydrolysis in aquatic systems. nih.gov | Identification of degradation products and calculation of reaction rates. |
| Soil Science | Monitoring leaching potential and binding to soil organic matter. nuclearmalaysia.gov.my | Assessment of groundwater contamination risk and persistence in soil. |
| Ecotoxicology | Following bioaccumulation through a model food chain. iaea.org | Understanding the potential for biomagnification in non-target organisms. |
| Agronomy | Quantifying uptake efficiency by crops after application. sustainability-directory.com | Optimization of fertilizer and pesticide management strategies. researchgate.net |
| Plant Science | Mapping the translocation of the compound from roots to leaves. iaea.org | Insights into the systemic activity and mode of action of the pesticide. |
Methodological Innovations in Sample Preparation and Detection Specific to Deuterated Analogs
The effectiveness of using deuterated analogs like this compound is intrinsically linked to the analytical methods used for sample preparation and detection. Future research will likely focus on innovations that streamline these processes, enhance sensitivity, and expand the scope of analysis.
Innovations in sample preparation are moving towards faster, more efficient, and miniaturized techniques. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have become standard for multi-residue pesticide analysis in food matrices and can be readily applied to samples containing deuterated standards. mdpi.com Further developments may involve automated solid-phase extraction (SPE) or microextraction techniques that reduce solvent consumption and sample handling time while ensuring high recovery rates for both the analyte and its deuterated analog.
In the realm of detection, the continued advancement of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap technologies, offers significant advantages. researchgate.net These instruments provide highly accurate mass measurements, which not only confirms the identity of the target pesticide but also clearly distinguishes it from its deuterated standard and potential isobaric interferences. The sensitivity of modern triple quadrupole mass spectrometers (LC-MS/MS) allows for the detection of pesticides at extremely low levels (ng/L), which is critical for monitoring compliance with regulatory limits. lcms.cznih.gov
Furthermore, the development of novel ionization techniques could improve the analysis of challenging organophosphorus compounds. Ambient ionization methods, such as internal extractive electrospray ionization (iEESI), allow for the rapid and direct analysis of samples with minimal preparation, potentially increasing throughput for screening large numbers of samples. nih.gov Coupling these innovative preparation and detection methods with the use of deuterated standards like this compound will continue to push the boundaries of analytical chemistry, enabling more precise and comprehensive monitoring of pesticides in the environment and food supply.
Table 3: Summary of Methodological Innovations
| Area | Innovation | Advantage for Deuterated Analogs |
|---|---|---|
| Sample Preparation | Automated Solid-Phase Extraction (SPE) | Increased throughput and reproducibility of analyte and standard recovery. |
| QuEChERS Method | Simplified and rapid extraction from complex matrices, applicable to a wide range of pesticides. mdpi.com | |
| Magnetic Nanocomposite Enrichment | High-efficiency preconcentration of trace organophosphorus pesticides from environmental water samples. nih.gov | |
| Detection | High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification and differentiation of analyte and standard from matrix interferences. researchgate.net |
| Advanced Triple Quadrupole MS (MS/MS) | Extreme sensitivity for trace-level quantification and robust performance. lcms.cz |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Vamidothion |
| This compound |
| Dichlorvos |
| Dimethoate |
| Omethoate |
| 2,4-D |
| DDT |
| Tebuthiuron |
| Tebupirimfos |
| Zoxamide |
| Deutetrabenazine |
| Deucravacitinib |
Q & A
Q. What methodologies address the lack of harmonized reference materials for this compound in cross-laboratory studies?
- Methodological Answer : Collaborate with metrology institutes to develop certified reference materials (CRMs). Characterize materials via interlaboratory comparisons (ILC) and uncertainty budgeting. Publish detailed protocols in open-access repositories to standardize handling, storage, and analysis .
Key Methodological Considerations
- Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to resolve discrepancies. Apply Bradford Hill criteria for causality assessment in ecological studies .
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .
- Ethical Compliance : Obtain institutional approval for biological/environmental studies. Document deuterium waste disposal per EPA/ISO guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
